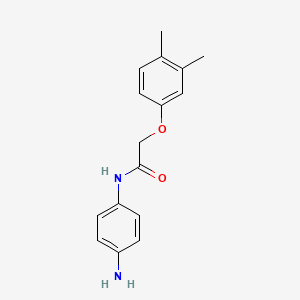

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide: is an organic compound characterized by the presence of an amide group, an aminophenyl group, and a dimethylphenoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-aminophenol and 3,4-dimethylphenol.

Formation of Intermediate: 4-aminophenol is reacted with chloroacetyl chloride to form N-(4-aminophenyl)chloroacetamide.

Nucleophilic Substitution: The intermediate N-(4-aminophenyl)chloroacetamide undergoes nucleophilic substitution with 3,4-dimethylphenol to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Therapeutic Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide as an anticancer agent. The compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro. For instance, it has demonstrated effectiveness against triple-negative breast cancer cell lines by targeting specific pathways involved in cell survival and proliferation .

Antibacterial Properties

The compound's structure suggests possible antibacterial activity. Acetamides, in general, have been investigated for their ability to combat various bacterial strains. Preliminary studies indicate that this compound may exhibit activity against resistant bacterial strains, although specific data on its efficacy against particular pathogens is still emerging .

Metabolic Syndrome Treatment

There is a growing interest in the use of compounds like this compound for treating metabolic disorders. Research indicates that derivatives of acetamides can act as inhibitors for enzymes involved in metabolic pathways, potentially aiding in the management of conditions such as obesity and type 2 diabetes .

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective therapies. This compound likely interacts with specific molecular targets within cells:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic processes or signal transduction pathways that are dysregulated in diseases like cancer and diabetes.

- Induction of Cell Death : By triggering apoptotic pathways, it can lead to the selective death of cancer cells while sparing normal cells.

Case Study 1: Anticancer Activity

A study conducted on MDA-MB-231 and MDA-MB-468 cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis at micromolar concentrations. The mechanism was linked to the inhibition of BRD4 and CK2 proteins, which are known to play roles in cancer cell survival .

Case Study 2: Antibacterial Efficacy

In vitro tests revealed that derivatives of acetamides exhibit varying degrees of antibacterial activity against Klebsiella pneumoniae. Although specific results for this compound are pending, its structural analogs have shown promise in overcoming bacterial resistance mechanisms .

Comparative Analysis with Related Compounds

Mécanisme D'action

The mechanism of action of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-aminophenyl)-3-(3,4-dimethylphenoxy)propanamide

- N-(4-aminophenyl)-2-(2,3-dimethylphenoxy)acetamide

- N-(4-aminophenyl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can result in distinct physical, chemical, and biological properties compared to similar compounds.

Activité Biologique

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an acetamide functional group linked to a 4-aminophenyl moiety and a 3,4-dimethylphenoxy group. This specific arrangement contributes to its unique biological properties. The presence of the amino group allows for hydrogen bonding with biological targets, while the dimethylphenoxy group enhances hydrophobic interactions.

The compound's mechanism of action involves several pathways:

- Enzyme Interaction : The aminophenyl group can interact with enzymes or receptors through hydrogen bonding, modulating their activity.

- Hydrophobic Interactions : The dimethylphenoxy group engages with hydrophobic regions of proteins, potentially altering their conformation and function.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens by disrupting cell membrane integrity or inhibiting essential enzymatic functions.

Antimicrobial Properties

Research indicates that this compound has been investigated for its antimicrobial activity. A study highlighted its effectiveness against several strains of bacteria, demonstrating moderate to significant inhibition depending on concentration and exposure time .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property suggests its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings can significantly affect potency and selectivity.

| Compound Variant | Activity | Comments |

|---|---|---|

| N-(4-aminophenyl)-2-(3,5-dimethylphenoxy)acetamide | Moderate antibacterial activity | Slightly altered methyl substitution affects activity. |

| N-(4-aminophenyl)-2-(3-chlorophenoxy)acetamide | Increased anti-inflammatory effects | Chlorine substitution enhances potency. |

Case Studies

- Antitumor Activity : A study synthesized derivatives based on the acetamide scaffold and evaluated their antitumor activities against various cancer cell lines. Among these, certain derivatives exhibited significant cytotoxicity against melanoma and pancreatic cancer cell lines .

- Pharmacokinetics : Research into pharmacokinetic properties suggests that this compound has favorable absorption and distribution characteristics in vivo, making it a candidate for further development as a therapeutic agent .

Propriétés

IUPAC Name |

N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-3-8-15(9-12(11)2)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDUKLBDZSSBIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.